molecular formula C26H35N5O3 B2654054 N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922557-58-2

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2654054
CAS No.: 922557-58-2
M. Wt: 465.598
InChI Key: IVIHMBAZCRCOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O3 and its molecular weight is 465.598. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Antagonism

  • Research indicates that analogues of N1-(4-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been evaluated as potent and selective antagonists for 5-HT(1B/1D) serotonin receptors. These compounds show promising effects in vitro, including enhancement of serotonin release and potential implications for treating conditions like depression (Liao et al., 2000).

ABCB1 Inhibition

  • The compound's moiety has been linked to the design and synthesis of new ABCB1 inhibitors, indicating potential applications in modulating drug resistance, especially in cancer therapy (Colabufo et al., 2008).

Anticonvulsant Activity

  • Derivatives of this compound have been synthesized and evaluated as potential anticonvulsant agents. The compound's hybrid structure, combining elements from known antiepileptic drugs, shows broad-spectrum activity in preclinical seizure models (Kamiński et al., 2015).

Orexin Receptor Antagonism

  • The compound and its derivatives have been examined as antagonists for orexin receptors, suggesting potential applications in treating stress-induced hyperarousal and other sleep-related disorders (Bonaventure et al., 2015).

Neurokinin-1 Receptor Antagonism

  • The compound's derivatives have been identified as potent neurokinin-1 receptor antagonists, with implications for treating conditions like depression and emesis (Harrison et al., 2001).

Dual 5-HT1A and 5-HT7 Antagonism

  • Phenylpiperazine derivatives of the compound have been studied for their dual antagonistic properties on 5-HT1A and 5-HT7 receptors, showing potential as antidepressant and anxiolytic agents in animal models (Pytka et al., 2015).

Silent 5-HT1A Receptor Antagonism

  • The compound has been used to develop silent antagonists for 5-HT1A receptors, aiding in the study of serotonin receptor function and potential therapeutic applications (Forster et al., 1995).

Vasopressin V1A Receptor Antagonism

  • Derivatives of this compound have shown high affinity and selectivity as antagonists for the human vasopressin V1A receptor, suggesting therapeutic potential in conditions influenced by this receptor (Kakefuda et al., 2002).

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O3/c1-4-34-22-8-6-21(7-9-22)28-26(33)25(32)27-18-24(31-15-13-29(2)14-16-31)19-5-10-23-20(17-19)11-12-30(23)3/h5-10,17,24H,4,11-16,18H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIHMBAZCRCOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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